Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate typically involves the reaction of 5,6-difluorobenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .
Scientific Research Applications
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-fluorobenzofuran-3-yl)acetate
- Methyl 2-(6-fluorobenzofuran-3-yl)acetate
- Methyl 2-(benzofuran-3-yl)acetate
Uniqueness
Methyl 2-(5,6-difluorobenzofuran-3-yl)acetate is unique due to the presence of two fluorine atoms on the benzofuran ring. This structural feature can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H8F2O3 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl 2-(5,6-difluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H8F2O3/c1-15-11(14)2-6-5-16-10-4-9(13)8(12)3-7(6)10/h3-5H,2H2,1H3 |
InChI Key |
WZBBFXBZENWKRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.